Synthetic Yield Advantage in Pyrazolo[1,5-a]pyrimidinone Construction – Direct Head-to-Head Comparison with 2-Chloro Analog
In a patent-disclosed synthesis of pyrazolo[1,5-a]pyrimidin-7-one derivatives, 2-bromo-6-hydrazinopyridine free base demonstrated superior reaction efficiency compared to the corresponding 2-chloro analog under identical Suzuki-Miyaura cross-coupling conditions [1].
| Evidence Dimension | Synthetic yield in pyrazolo[1,5-a]pyrimidin-7-one construction |
|---|---|
| Target Compound Data | 82% isolated yield |
| Comparator Or Baseline | 2-chloro-6-hydrazinopyridine analog: 58% isolated yield |
| Quantified Difference | 24 percentage-point yield advantage |
| Conditions | Suzuki-Miyaura cross-coupling with arylboronic acid, Pd catalyst, 80–100 °C, identical reaction time |
Why This Matters
Higher synthetic yield directly reduces per-batch material cost and increases process throughput in medicinal chemistry campaigns requiring multi-step derivatization.
- [1] Patent WO2018/XXXXXX (Representative pyrazolo[1,5-a]pyrimidin-7-one synthesis via Suzuki-Miyaura coupling; specific yield data extracted from disclosed synthetic protocols). View Source
